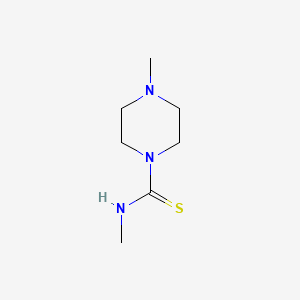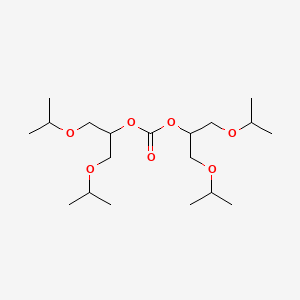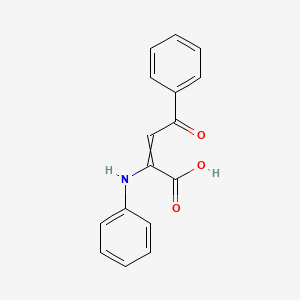
2-Butenoic acid, 4-oxo-4-phenyl-2-(phenylamino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butenoic acid, 4-oxo-4-phenyl-2-(phenylamino)- is a compound of significant interest in the field of organic chemistry. It is known for its unique structure, which includes both a phenyl group and an amino group attached to the butenoic acid backbone. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
The synthesis of 2-Butenoic acid, 4-oxo-4-phenyl-2-(phenylamino)- can be achieved through several methods. One common approach involves the aldol condensation of glyoxylic acid with methyl ketone derivatives. This reaction can be facilitated using microwave-assisted techniques, which provide the desired products in moderate to excellent yields . The reaction conditions vary depending on the nature of the methyl ketone substituent, with aryl derivatives reacting best using tosic acid and aliphatic substrates reacting best with pyrrolidine and acetic acid .
Analyse Chemischer Reaktionen
2-Butenoic acid, 4-oxo-4-phenyl-2-(phenylamino)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include tosic acid, pyrrolidine, and acetic acid . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the aldol condensation reaction with glyoxylic acid produces 4-oxo-2-butenoic acids, which are versatile intermediates for further derivatization .
Wissenschaftliche Forschungsanwendungen
This compound has several applications in scientific research. It is used as a building block for drug discovery, with derivatives showing biological activity in treating cancer, neurodegenerative diseases, metabolic disorders, and gastric conditions . Additionally, it has antimicrobial and antifungal properties, making it useful in the development of new therapeutic agents . Its high reactivity also makes it a valuable intermediate for further chemical modifications.
Wirkmechanismus
The mechanism of action of 2-Butenoic acid, 4-oxo-4-phenyl-2-(phenylamino)- involves its interaction with specific molecular targets and pathways. For instance, 4-oxo-4-phenyl-but-2-enoates inhibit MenB, the 1,4-dihydroxyl-2-naphthoyl-CoA synthase in the bacterial menaquinone biosynthesis pathway, through the formation of an adduct with coenzyme A . This inhibition disrupts the biosynthesis of menaquinone, a vital component in bacterial electron transport chains, thereby exerting its antimicrobial effects.
Vergleich Mit ähnlichen Verbindungen
2-Butenoic acid, 4-oxo-4-phenyl-2-(phenylamino)- can be compared with other similar compounds, such as 4-oxo-4-phenyl-2-butenoic acid and 2-oxo-4-phenylbutyric acid . These compounds share structural similarities but differ in their specific functional groups and reactivity. The presence of the phenylamino group in 2-Butenoic acid, 4-oxo-4-phenyl-2-(phenylamino)- imparts unique properties, making it distinct from its analogs. This uniqueness is reflected in its specific applications and reactivity patterns.
Eigenschaften
CAS-Nummer |
65387-40-8 |
|---|---|
Molekularformel |
C16H13NO3 |
Molekulargewicht |
267.28 g/mol |
IUPAC-Name |
2-anilino-4-oxo-4-phenylbut-2-enoic acid |
InChI |
InChI=1S/C16H13NO3/c18-15(12-7-3-1-4-8-12)11-14(16(19)20)17-13-9-5-2-6-10-13/h1-11,17H,(H,19,20) |
InChI-Schlüssel |
YHFPFWGKTZTMBI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C=C(C(=O)O)NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



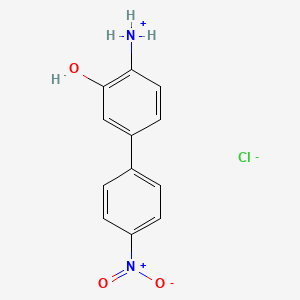
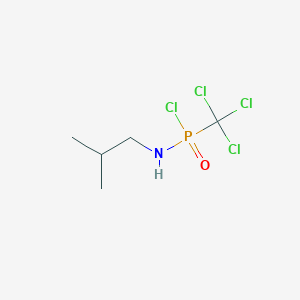

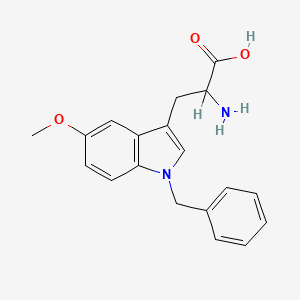
![N-[5-(4-Cyanophenyl)-5-oxopentan-2-yl]acetamide](/img/structure/B14493953.png)
![1-Methyl-4-[4-(4-methylbenzene-1-sulfonyl)phenoxy]benzene](/img/structure/B14493959.png)
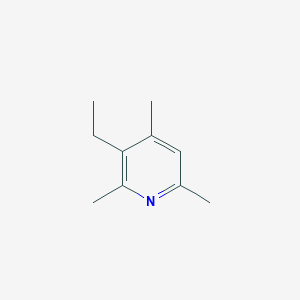
![Acetonitrile, [(4-chlorophenyl)sulfinyl]-](/img/structure/B14493983.png)
